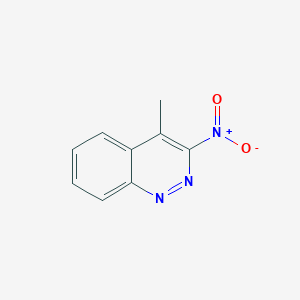

4-Methyl-3-nitrocinnoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

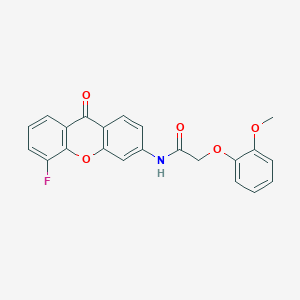

4-Methyl-3-nitrocinnoline is a heterocyclic compound with a fused benzene and pyridine ring system. Its molecular formula is C9H7NO2 . Quinoline derivatives like this one have gained attention due to their versatile applications in industrial and synthetic organic chemistry. They serve as essential scaffolds for drug discovery and play a significant role in medicinal chemistry .

Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach approaches. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .

One promising approach involves the synthesis of 4-ethyl-3-methylcinnoline followed by oxidation of the methylene group. This method offers advantages in terms of selectivity and conversion to the target product .

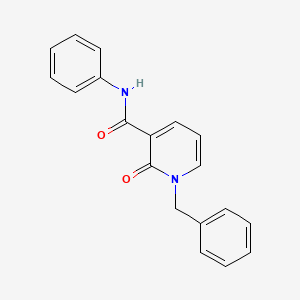

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitrocinnoline consists of a benzene ring fused with a pyridine moiety. The nitro group at the 3-position introduces polarity, affecting its chemical properties. X-ray crystallography reveals that the N-methylamino and 4-nitro groups are nearly coplanar with the benzene ring .

Chemical Reactions Analysis

Niacin (nicotinic acid), a related compound, shares some similarities with 4-Methyl-3-nitrocinnoline . Niacin modulates triglyceride synthesis in the liver and lipolysis in adipose tissue, leading to decreased lipids and apolipoprotein B-containing lipoproteins. It is used to treat hyperlipidemia, dyslipidemia, and reduce the risk of myocardial infarctions .

科学的研究の応用

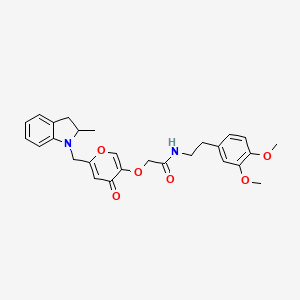

- Compound 10 , specifically 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide , has demonstrated potent activity against resistant strains of Mycobacterium tuberculosis (the causative agent of tuberculosis) and various pathogenic fungi. Additionally, it shows promise against the protozoan parasite Plasmodium falciparum, responsible for malaria .

- Researchers have synthesized derivatives of 4-amino-cinnolines , aiming to discover new antimalarial drugs. These compounds were designed as analogs of chloroquine, a well-known antimalarial drug. Some of these derivatives exhibited significant antimalarial activity .

- The cinnoline scaffold, including 4-methyl-3-nitrocinnoline, serves as a molecular core in medicinal chemistry. Scientists explore modifications around this scaffold to develop novel drugs with improved pharmacological properties .

Antimicrobial Activity

Antimalarial Research

Medicinal Chemistry

特性

IUPAC Name |

4-methyl-3-nitrocinnoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-7-4-2-3-5-8(7)10-11-9(6)12(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQASWALVUVONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=CC=CC=C12)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-nitrocinnoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)

![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)

![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)